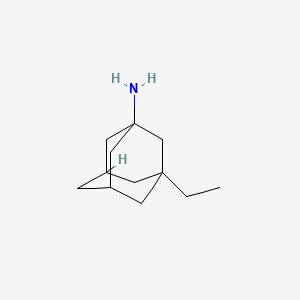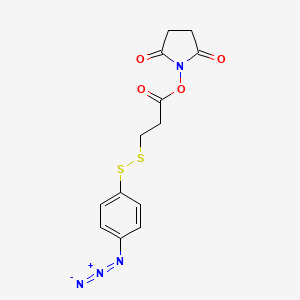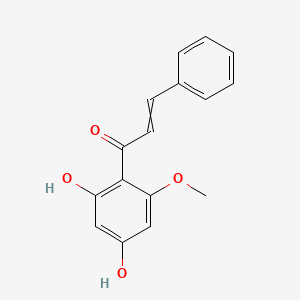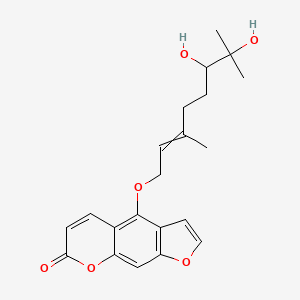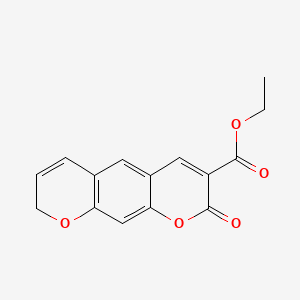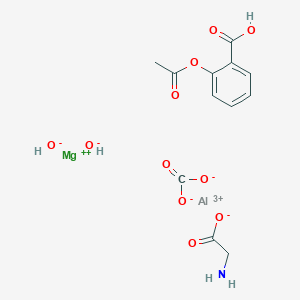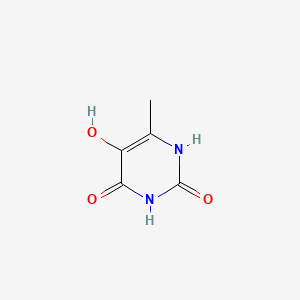
Oxymethacil
Vue d'ensemble
Description
Oxymethacil, also known as oxymethyluracil, is a synthetic compound with the molecular formula C5H6N2O3. It has been investigated for its potential antioxidant and immunomodulatory properties.
Mécanisme D'action
Mode of Action
It’s known that many drugs work by binding to specific receptors or enzymes in the body, altering their function and leading to changes at the cellular level .
Biochemical Pathways
They can affect signaling cascades, metabolic processes, and other cellular functions .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties significantly impact a drug’s bioavailability and therapeutic effectiveness .
Result of Action
Oxymethacil has been shown to influence the activity of neurons in the brain. For instance, it has been observed to increase the coefficients of cross-correlation between simultaneous respondent reactions of groups of neurons in different areas of the cortex .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as atmospheric pollutants, toxic chemicals, and lifestyle choices can lead to oxidative stress, which can affect the efficacy of drugs . .
Analyse Biochimique
Biochemical Properties
Oxymethacil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to influence the activity of neurons in the visual cortex, enhancing cognitive functions such as delayed visual recognition . The compound interacts with neuronal structures, increasing the auto- and cross-correlation coefficients in the respondent reactions of recorded groups of neurons . This interaction suggests that this compound may modulate synaptic transmission and neuronal plasticity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In studies involving monkeys, this compound improved cognitive characteristics by increasing the duration of short-term information storage and decreasing motor reaction time . It influences cell signaling pathways, particularly those involved in visual recognition, by altering the impulse activity of neurons in the prefrontal and inferotemporal cortex . These changes in neuronal activity suggest that this compound may enhance synaptic efficiency and information processing in the brain.
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant properties, which protect neurons from oxidative stress. By reducing lipid peroxidation and stabilizing synaptic membranes, this compound enhances synaptic transmission and neuronal communication . It binds to specific receptors on neuronal membranes, modulating the activity of enzymes involved in neurotransmitter release and reuptake. This binding interaction leads to increased neuronal activation and improved cognitive functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under controlled conditions, maintaining its efficacy in enhancing cognitive functions over extended periods . Its degradation products have not been extensively studied, and long-term effects on cellular function remain to be fully elucidated. In vitro and in vivo studies suggest that this compound’s effects on neuronal activity and cognitive functions are sustained over time, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cognitive functions without significant adverse effects . At higher doses, it may induce toxic effects, including oxidative stress and neuronal damage . Threshold effects have been observed, where the cognitive benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional improvements. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing the levels of reactive oxygen species in cells . This interaction helps maintain cellular redox balance and protects neurons from oxidative damage. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall neuroprotective effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake into neurons and other cells . Once inside the cells, this compound accumulates in specific compartments, such as synaptic vesicles and neuronal membranes, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in synaptic membranes and vesicles, where it modulates synaptic transmission and neuronal communication . Targeting signals and post-translational modifications may direct this compound to specific compartments within neurons, enhancing its efficacy in protecting against oxidative stress and improving cognitive functions. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxymethacil typically involves the reaction of uracil derivatives with appropriate reagents to introduce the oxymethyl group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Oxymethacil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying antioxidant mechanisms and developing new synthetic methodologies.
Biology: Oxymethacil has shown potential in modulating immune responses and protecting against oxidative stress.
Industry: this compound’s antioxidant properties make it valuable in preventing oxidative damage in industrial processes and products.
Comparaison Avec Des Composés Similaires
Oxymetholone: An anabolic steroid used for treating anemia and muscle wasting.
Oxymethyluracil: A closely related compound with similar antioxidant properties.
Comparison: Oxymethacil is unique in its dual antioxidant and immunomodulatory properties, making it distinct from other similar compounds. While oxymetholone primarily functions as an anabolic steroid, this compound’s primary focus is on reducing oxidative stress and modulating immune responses .
Propriétés
IUPAC Name |
5-hydroxy-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRSBOGQMSQPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225139 | |
| Record name | Oxymethacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7417-28-9 | |
| Record name | 5-Hydroxy-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymethacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymethacil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxymethacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYMETHACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZD7SUW02T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxymethacil?
A1: this compound functions primarily as an antioxidant. While its exact interaction with specific targets is not fully elucidated in the provided research, its protective effects against organophosphate poisoning are linked to its ability to counteract oxidative stress and lipid peroxidation. [, , ]
Q2: How does this compound impact the central nervous system after organophosphate poisoning?
A2: Research suggests that this compound can protect against neuronal damage and microcirculatory disturbances in the cerebral cortex following organophosphate poisoning. This neuroprotective effect is thought to be related to its antioxidant properties. [, ]
Q3: Has this compound demonstrated any efficacy in treating specific medical conditions?
A3: Studies indicate that this compound may be beneficial in preventing relapses of aphthous stomatitis (canker sores) when used as part of a comprehensive treatment plan. Additionally, its antioxidant and immune-stimulating properties show promise for prophylactic use in individuals exposed to industrial toxins and environmental pollutants. [, ]
Q4: Does this compound interact with other immunostimulants?
A4: Interestingly, research suggests that this compound's effects on the immune system may be influenced by the presence of other immunostimulants. For instance, combining this compound with vitamin E appears to enhance its immune-boosting effects, while combining it with levamisole may negate some of its stimulatory actions on the immune response. []
Q5: Has this compound been used in studies involving animal models?
A5: Yes, this compound has been studied in various animal models, including rats and cats. These studies have provided valuable insights into its potential therapeutic benefits, particularly in the context of organophosphate poisoning and immune system modulation. [, , ]
Q6: Is there evidence suggesting this compound could improve cognitive function?
A6: Preliminary research indicates that this compound may positively influence cognitive functions, particularly visual recognition, in animal models. This effect is thought to be linked to its antioxidant properties and potential neuroprotective effects. [, , ]
Q7: Does this compound impact the reticuloendothelial system?
A7: Research suggests that this compound, along with other agents like pyrogenal and methyluracil, might influence the absorptive capacity of the reticuloendothelial system, a critical component of the immune system. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


